![molecular formula C32H29N7O2 B14599657 2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid CAS No. 61038-79-7](/img/structure/B14599657.png)
2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid is a complex organic compound featuring a pyrimidine ring substituted with three 4-methylanilino groups and a benzoic acid moiety connected via a diazenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid typically involves multi-step organic reactions. One common approach is the diazotization of 2,4,6-tris(4-methylanilino)pyrimidine followed by coupling with benzoic acid. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl linkage to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid: Similar structure but with methoxy groups instead of methyl groups.
2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid: Contains chloro groups instead of methyl groups.
Uniqueness
The uniqueness of 2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid lies in its specific substitution pattern and the presence of the diazenyl linkage. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
61038-79-7 |
|---|---|
Formule moléculaire |
C32H29N7O2 |
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
2-[[2,4,6-tris(4-methylanilino)pyrimidin-5-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C32H29N7O2/c1-20-8-14-23(15-9-20)33-29-28(39-38-27-7-5-4-6-26(27)31(40)41)30(34-24-16-10-21(2)11-17-24)37-32(36-29)35-25-18-12-22(3)13-19-25/h4-19H,1-3H3,(H,40,41)(H3,33,34,35,36,37) |
Clé InChI |
BIQBPMJIXPXHIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C)N=NC5=CC=CC=C5C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


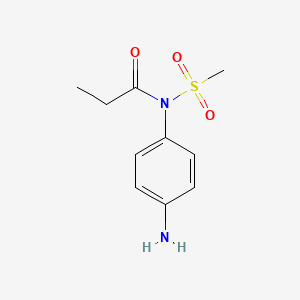
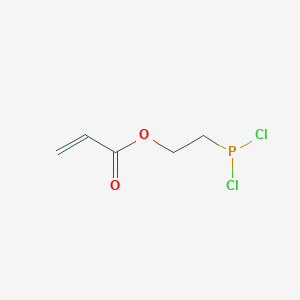

![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
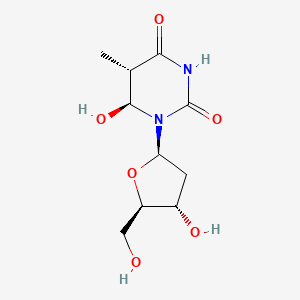
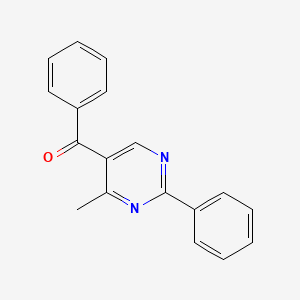
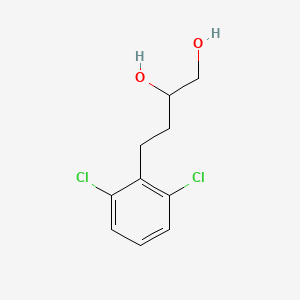

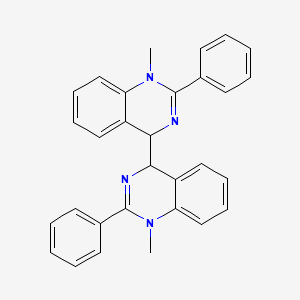
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)

